BzATP
Overview
Description
Benzoylbenzoyl-adenosine 5’-triphosphate (BzATP) is a synthetic analog of adenosine triphosphate (ATP). It is known for its high potency as an agonist of the P2X7 receptor, a type of purinergic receptor that plays a crucial role in various physiological and pathological processes. This compound is widely used in scientific research to study the functions and mechanisms of P2X7 receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
BzATP is synthesized through a multi-step chemical process. The synthesis typically involves the benzoylation of adenosine 5’-triphosphate (ATP) to introduce benzoyl groups at specific positions on the molecule. The reaction conditions often require the use of organic solvents and catalysts to facilitate the benzoylation process. The final product is purified through techniques such as chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The production is carried out under controlled conditions to maintain the integrity of the compound and to meet regulatory standards for purity and safety .
Chemical Reactions Analysis
Types of Reactions
BzATP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoylbenzoyl-adenosine diphosphate (BzADP) and benzoylbenzoyl-adenosine monophosphate (BzAMP), while reduction can produce various reduced analogs .
Scientific Research Applications
BzATP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of purinergic compounds.
Biology: Employed in research on cellular signaling pathways, particularly those involving P2X7 receptors.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, inflammation, and cancer.
Industry: Utilized in the development of new drugs and diagnostic tools targeting purinergic receptors.
Mechanism of Action
BzATP exerts its effects by binding to and activating P2X7 receptors. These receptors are ligand-gated ion channels that open in response to the binding of ATP or its analogs. Activation of P2X7 receptors leads to the influx of calcium and sodium ions and the efflux of potassium ions, resulting in various cellular responses. The molecular targets and pathways involved include the activation of downstream signaling cascades such as the NF-κB pathway, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
BzATP is unique in its high potency and selectivity for P2X7 receptors compared to other ATP analogs. Similar compounds include:
Adenosine 5’-triphosphate (ATP): The natural ligand for P2X7 receptors but with lower potency.
2’-3’-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate (this compound): Another analog with similar properties but different chemical structure.
Adenosine 5’-diphosphate (ADP): A related compound with lower affinity for P2X7 receptors.
This compound stands out due to its ability to induce stronger and more sustained activation of P2X7 receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLYZBWRIBCZ-UGTJMOTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N5O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002227 | |
Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81790-82-1 | |
Record name | Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81790-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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